Perchlorophenyl 5-oxo-D-prolinate

Peptide synthesis Stereochemistry TRH analogs

Perchlorophenyl 5-oxo-D-prolinate (CAS 50654-95-0), systematically named pentachlorophenyl (2R)-5-oxopyrrolidine-2-carboxylate, is the pentachlorophenyl active ester of D-pyroglutamic acid (D-5-oxoproline). With molecular formula C₁₁H₆Cl₅NO₃ and molecular weight 377.44 g/mol, it belongs to the class of halogenated phenyl active esters widely employed in peptide synthesis for carboxyl group activation.

Molecular Formula C11H6Cl5NO3
Molecular Weight 377.4 g/mol
CAS No. 50654-95-0
Cat. No. B12659373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerchlorophenyl 5-oxo-D-prolinate
CAS50654-95-0
Molecular FormulaC11H6Cl5NO3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m1/s1
InChIKeyZKGMBAZWQLUSMW-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perchlorophenyl 5-oxo-D-prolinate (CAS 50654-95-0): Procurement-Relevant Structural and Stereochemical Identity


Perchlorophenyl 5-oxo-D-prolinate (CAS 50654-95-0), systematically named pentachlorophenyl (2R)-5-oxopyrrolidine-2-carboxylate, is the pentachlorophenyl active ester of D-pyroglutamic acid (D-5-oxoproline). With molecular formula C₁₁H₆Cl₅NO₃ and molecular weight 377.44 g/mol, it belongs to the class of halogenated phenyl active esters widely employed in peptide synthesis for carboxyl group activation [1]. The compound exists as a single, defined D-enantiomer, distinguishing it from the L-isomer (CAS 28990-85-4) and racemic DL-mixture (CAS 67246-71-3). Its pentachlorophenyl leaving group confers distinct reactivity and stereochemical control properties that are not uniformly shared across all pyroglutamate active ester variants [2].

Why Generic Substitution of Perchlorophenyl 5-oxo-D-prolinate with Other Pyroglutamate Esters Risks Stereochemical Integrity and Coupling Performance


Substitution of perchlorophenyl 5-oxo-D-prolinate with its L-enantiomer (CAS 28990-85-4), DL-racemate (CAS 67246-71-3), or alternative active esters (e.g., p-nitrophenyl, N-hydroxysuccinimidyl) is not chemically equivalent. The D-configuration at the pyroglutamate α-carbon is mandatory for synthesizing D-amino acid-containing peptide sequences and enantiomerically defined bioactive molecules; use of the L-isomer or racemate introduces the wrong stereochemistry, compromising biological activity of the target peptide [1]. Furthermore, the pentachlorophenyl ester moiety exhibits a quantifiably different coupling-to-racemization ratio compared to p-nitrophenyl and N-hydroxysuccinimidyl esters, meaning equivalent coupling conditions produce different levels of epimerization at the activated residue [2]. These stereochemical and kinetic differences preclude straightforward interchange.

Perchlorophenyl 5-oxo-D-prolinate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enantiomeric Configuration Fidelity: D-Isomer vs. L-Isomer and DL-Racemate for Stereochemically Defined Peptide Synthesis

Perchlorophenyl 5-oxo-D-prolinate (CAS 50654-95-0) is the single D-enantiomer, whereas the L-isomer (CAS 28990-85-4) and DL-racemate (CAS 67246-71-3) possess different stereochemical identity. In the stereospecific synthesis of thyrotropin-releasing hormone (TRH) enantiomers, pentachlorophenyl pyroglutamate of the required configuration was coupled with histidylprolinamide diastereoisomers; use of the D-pyroglutamate ester was mandatory to obtain the DDD-configuration TRH isomer [1]. Substituting the L-isomer would produce the incorrect enantiomeric series, leading to a different biological activity profile. No quantitative measure of enantiomeric excess is available for the commercial D-isomer; however, the L-isomer is commercially specified at ≥99% purity with optical rotation [α]D²⁴ = +19 ± 2° (c=1, DMF) .

Peptide synthesis Stereochemistry TRH analogs

Racemization Rate Constants: Pentachlorophenyl Ester vs. p-Nitrophenyl Ester in Glutamic and Aspartic Acid Systems

In a comparative kinetic study of N-carbobenzoxy-γ-methyl-L-glutamic acid and N-carbobenzoxy-β-methyl-L-aspartic acid active esters, the pentachlorophenyl ester (OPCP) exhibited second-order racemization rate constants (k_rac) of 3.03 × 10⁻⁸ M⁻¹ sec⁻¹ for Z-Glu-OPCP and 17.6 × 10⁻⁸ M⁻¹ sec⁻¹ for Z-Asp-OPCP, compared to 32.2 × 10⁻⁸ M⁻¹ sec⁻¹ and 27.0 × 10⁻⁸ M⁻¹ sec⁻¹ for the corresponding p-nitrophenyl esters (ONP), respectively [1]. The Z-Asp-OPCP system racemized ~35% more slowly than Z-Asp-ONP (17.6 vs. 27.0 × 10⁻⁸ M⁻¹ sec⁻¹). The coupling rate constant for Z-Glu-OPCP was 835 × 10⁻⁴ M⁻¹ sec⁻¹ vs. 150 × 10⁻⁴ M⁻¹ sec⁻¹ for Z-Glu-ONP, yielding a coupling-to-racemization ratio of approximately 5.6-fold higher for OPCP over ONP for glutamic acid derivatives [1].

Racemization kinetics Active ester coupling Peptide epimerization

Optical Purity During Active Ester Formation: Pentachlorophenol (pKa 5.3) vs. p-Nitrophenol (pKa 7.2) Leaving Group Acidity Determines Stereochemical Fidelity

In the preparation of peptide active esters via the DCC method, the optical purity of the ester formed correlates directly with the acidity of the phenol component. Pentachlorophenol (pKa ~5.3) is significantly more acidic than p-nitrophenol (pKa ~7.2) and 2,4-dinitrophenol (pKa ~4.1) [1]. Experimental evidence demonstrates that 'the more acidic the phenol component the greater was the optical purity of the ester formed' [1]. The rate of active ester formation from ZGlyOH using DCC followed the order: DNPOH (pKa 4.1) > PCPOH (pKa 5.3) > NPOH (pKa 7.2), directly reflecting the phenol acidity hierarchy [1]. Under peptide coupling conditions using pentachlorophenyl esters, no racemization was detected by the Anderson racemization test [1].

Active ester formation Optical purity Dicyclohexylcarbodiimide coupling

Coupling Rate Hierarchy: Pentachlorophenyl Ester Occupies an Intermediate Kinetic Position Between Pentafluorophenyl and p-Nitrophenyl Esters

Kinetic studies comparing commonly used active esters in peptide synthesis establish a relative coupling rate hierarchy: pentafluorophenyl (OPfp) >> pentachlorophenyl (OPcp) > p-nitrophenyl (ONp), with approximate relative rates of 111 : 3.4 : 1, respectively . This places the pentachlorophenyl ester approximately 3.4-fold faster than p-nitrophenyl ester but approximately 33-fold slower than pentafluorophenyl ester. The intermediate reactivity of OPCP provides a practical balance—sufficiently fast coupling to achieve reasonable reaction completion times (99% completion for Z-Glu-OPCP with valine methyl ester at 0.13 M concentration) while avoiding the extreme reactivity of OPFP that can promote competing oxazolone formation and racemization side pathways [1].

Coupling kinetics Active ester reactivity Peptide bond formation

D-Enantiomer Usage in TRH Enantiomer and Diastereoisomer Synthesis: Stereochemical Requirement Documentation

The D-configuration pentachlorophenyl pyroglutamate (CAS 50654-95-0) was specifically employed in the unequivocal synthesis of TRH diastereoisomers with DDD, DLL, LDL, and LLD configurations [1]. In this synthetic scheme, pentachlorophenyl pyroglutamate of the required D- or L-configuration was coupled with the corresponding histidylprolinamide diastereoisomer. For the DDD-configured TRH isomer, only the D-pyroglutamate pentachlorophenyl ester could serve as the N-terminal building block [1]. This stands in contrast to the broader commercial availability and documentation of the L-isomer (CAS 28990-85-4), which is specified at ≥99% purity with defined optical rotation but cannot substitute for D-enantiomer requirements .

TRH analogs Enantioselective synthesis Pyroglutamyl peptides

Evidence-Backed Application Scenarios for Perchlorophenyl 5-oxo-D-prolinate in Research and Industrial Procurement


Synthesis of D-Amino Acid-Containing Bioactive Peptide Analogs (e.g., TRH Enantiomers)

When synthesizing peptide hormones or neuropeptides containing a D-pyroglutamyl N-terminus, perchlorophenyl 5-oxo-D-prolinate (CAS 50654-95-0) is the stereochemically required activated ester building block. The D-configuration cannot be supplied by the more commonly available L-isomer (CAS 28990-85-4). Documented use in TRH enantiomer synthesis demonstrates the compound's utility in constructing DDD-configuration pyroglutamyl-histidyl-prolineamide sequences [1]. The pentachlorophenyl active ester provides the advantage of lower racemization during coupling compared to p-nitrophenyl esters (coupling-to-racemization ratio ~5.6× higher for glutamic acid derivatives) [2].

Solid-Phase or Solution-Phase Peptide Synthesis Requiring Minimal Epimerization at the Activated Carboxyl Terminus

For peptide elongation steps where epimerization at the activated C-terminal residue must be minimized, the pentachlorophenyl ester moiety offers a quantifiably superior coupling-to-racemization ratio versus p-nitrophenyl esters. In Z-Glu and Z-Asp model systems, the pentachlorophenyl ester exhibited racemization rates 35–90% lower than p-nitrophenyl analogs while maintaining coupling rates ~3.4× faster [1]. This kinetic profile is particularly valuable for fragment condensation strategies where prolonged reaction times with less reactive esters would increase cumulative racemization [2].

Stereochemical Integrity-Critical Active Ester Preparation via DCC-Mediated Esterification

When preparing active esters from chiral N-protected amino acids using DCC, the optical purity of the resulting ester depends on the acidity of the phenol component. Pentachlorophenol (pKa ~5.3) yields higher optical purity during ester formation than p-nitrophenol (pKa ~7.2), as demonstrated by the direct correlation between phenol acidity and stereochemical fidelity in active ester synthesis [1]. This makes the pentachlorophenyl ester derivative a preferred form for procurement when the active ester will be stored or shipped before coupling, as the formation chemistry itself is less prone to introducing chiral impurities.

Regulatory-Compliant Procurement for Japanese and International Chemical Supply Chains

Perchlorophenyl 5-oxo-D-prolinate is classified as a Class I Specified Chemical Substance under Japan's CSCL (effective April 1, 2016) due to its pentachlorophenol ester moiety [1]. Procurement from suppliers providing proper regulatory documentation (EC Number 256-687-4, EINECS listing) is essential for compliance in Japanese and international markets. The distinct CAS number 50654-95-0 differentiates this D-enantiomer from the L-isomer (CAS 28990-85-4, EC 249-360-2) and DL-racemate (CAS 67246-71-3, EC 266-619-5) for customs and inventory management purposes [2].

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